molecular formula C9H11NO3 B8663141 1-(Ethoxymethyl)-3-nitrobenzene

1-(Ethoxymethyl)-3-nitrobenzene

Cat. No. B8663141
M. Wt: 181.19 g/mol
InChI Key: VPUMBFVYZSOPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04348223

Procedure details

A 300-milliliter flask equipped with a reflux condenser and a magnetic stirring bar was charged with 17.1 grams (0.1 mole) of 3-nitrobenzyl chloride in 150 milliliters of ethanol. To this stirred solution was added 6.8 grams (0.1 mole) of sodium ethoxide. The reaction mixture was heated to reflux and maintained at reflux for 21 hours. The reaction mixture was then cooled and concentrated on a rotary evaporator at 55° C. The residue was suspended in 250 milliliters of methylene chloride and transferred to a separatory funnel wherein it was washed consecutively with 100 milliliter portions of water, 1 Normal hydrochloric acid, water, 1 Normal sodium hydroxide, and water, respectively. The organic phase was separated, dried over magnesium sulfate, and concentrated on a rotary evaporator at 55° C., leaving a dark brown liquid. The dark brown liquid was charged to a distillation flask and distilled at a pressure of 2.0 millimeters of mercury. A main fraction (14 grams) was collected, said fraction having a boiling point of 112°-115° C. at 2 mm Hg pressure. This main fraction was identified by NMR spectroscopy as 1-(ethoxymethyl)-3-nitrobenzene.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7]Cl)([O-:3])=[O:2].[O-:12][CH2:13][CH3:14].[Na+]>C(O)C>[CH2:13]([O:12][CH2:7][C:6]1[CH:9]=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
17.1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CCl)C=CC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6.8 g
Type
reactant
Smiles
[O-]CC.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 300-milliliter flask equipped with a reflux condenser and a magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 21 hours
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator at 55° C
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
WASH
Type
WASH
Details
wherein it was washed consecutively with 100 milliliter portions of water, 1 Normal hydrochloric acid, water, 1 Normal sodium hydroxide, and water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator at 55° C.
CUSTOM
Type
CUSTOM
Details
leaving a dark brown liquid
ADDITION
Type
ADDITION
Details
The dark brown liquid was charged to a distillation flask
DISTILLATION
Type
DISTILLATION
Details
distilled at a pressure of 2.0 millimeters of mercury
CUSTOM
Type
CUSTOM
Details
A main fraction (14 grams) was collected

Outcomes

Product
Name
Type
Smiles
C(C)OCC1=CC(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.